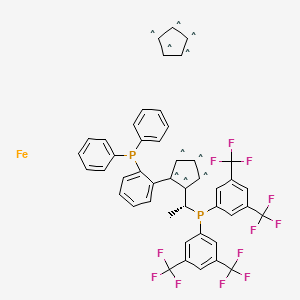
Yttrium chloride hexahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Yttrium chloride hexahydrate is an inorganic compound with the chemical formula YCl₃·6H₂O. It is a white crystalline solid that is highly soluble in water and other polar solvents. This compound is commonly used in various scientific and industrial applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Yttrium chloride hexahydrate can be synthesized through several methods:
Solution Method: Dissolving anhydrous yttrium chloride (YCl₃) in distilled water, followed by heating and stirring to ensure complete dissolution.
Gas Phase Method: Reacting anhydrous yttrium chloride with iron(II) chloride (FeCl₂) at high temperatures.
Oxidation Method: Mixing anhydrous yttrium chloride with an oxidizing agent such as ruthenium dioxide (RuO₂) at high temperatures.
Industrial Production Methods: Industrially, this compound is often produced by dissolving yttrium oxide (Y₂O₃) in hydrochloric acid (HCl), followed by crystallization. This method is efficient and scalable, making it suitable for large-scale production .
Types of Reactions:
Substitution: this compound can participate in substitution reactions where chloride ions are replaced by other anions, such as fluoride or bromide.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen (O₂), hydrogen peroxide (H₂O₂), and other strong oxidizers.
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Hydrofluoric acid (HF), hydrobromic acid (HBr).
Major Products:
Oxidation: Yttrium oxide (Y₂O₃).
Reduction: Elemental yttrium (Y).
Substitution: Yttrium fluoride (YF₃), yttrium bromide (YBr₃).
Scientific Research Applications
Yttrium chloride hexahydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which yttrium chloride hexahydrate exerts its effects depends on its application:
Comparison with Similar Compounds
Yttrium chloride hexahydrate can be compared with other yttrium halides:
Yttrium fluoride (YF₃): Less soluble in water compared to this compound, but more stable at high temperatures.
Yttrium bromide (YBr₃): Similar solubility and reactivity, but with different halide properties that can influence its use in specific applications.
Yttrium iodide (YI₃): Less commonly used due to its higher cost and lower availability.
This compound stands out due to its high solubility, ease of preparation, and versatility in various scientific and industrial applications.
Properties
Molecular Formula |
Cl3H12O6Y |
|---|---|
Molecular Weight |
303.35 g/mol |
IUPAC Name |
trichloroyttrium;hexahydrate |
InChI |
InChI=1S/3ClH.6H2O.Y/h3*1H;6*1H2;/q;;;;;;;;;+3/p-3 |
InChI Key |
IINACGXCEZNYTF-UHFFFAOYSA-K |
Canonical SMILES |
O.O.O.O.O.O.Cl[Y](Cl)Cl |
physical_description |
Transparent reddish-white solid; Deliquescent; [Hawley] Colorless deliquescent solid; [Merck Index] Fine white crystals; [MSDSonline] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(R)-1-{(SP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethylbis(2-methylphenyl)phosphine](/img/structure/B12062206.png)




![[[N'-[(4S)-4-amino-5-methoxy-5-oxopentyl]carbamimidoyl]amino]-hydroxy-oxoazanium;hydrochloride](/img/structure/B12062240.png)




![N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12062285.png)
